L-Proline-7-amido-4-methylcoumarin hydrobromide is a compound that has garnered attention in various fields of research due to its potential applications and benefits. L-Proline, a natural amino acid, has been found to be an efficient organocatalyst in the synthesis of coumarin derivatives, which are compounds with a wide range of biological activities. Coumarins themselves are known for their antitumor and
H-Pro-AMC.HBr is synthesized through chemical processes involving L-proline and 7-amido-4-methylcoumarin. Its classification falls under fluorogenic substrates, which are compounds that emit fluorescence upon enzymatic cleavage. This property makes it particularly useful for monitoring enzyme kinetics in real-time assays.
The synthesis of H-Pro-AMC.HBr typically involves the following steps:
The synthesis parameters, such as temperature, reaction time, and solvent choice, can significantly influence yield and purity. For example, reactions are often conducted under controlled temperatures to optimize the coupling efficiency and minimize side reactions.
The molecular structure of H-Pro-AMC.HBr can be described as follows:
The compound exhibits a unique arrangement that allows it to interact specifically with enzymes, particularly those that cleave dipeptides at proline residues. The fluorophore (4-methylcoumarin) emits fluorescence upon cleavage, enabling sensitive detection in assays.
H-Pro-AMC.HBr participates in several chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
The mechanism of action for H-Pro-AMC.HBr primarily involves its role as a substrate for dipeptidyl peptidase IV:
This mechanism allows researchers to monitor enzyme kinetics and activity in real-time, providing insights into various biological processes .
H-Pro-AMC.HBr possesses several notable physical and chemical properties:
These properties make H-Pro-AMC.HBr an effective tool for studying enzyme activity in various biological contexts.
H-Pro-AMC.HBr has diverse applications in scientific research:
H-Pro-AMC·HBr (C₁₅H₁₇BrN₂O₃), formally known as H-Pro-7-amido-4-methylcoumarin hydrobromide, is a fluorogenic dipeptidyl peptidase substrate. Its molecular architecture integrates three key components: an L-proline residue, a glycine-derived linker, and the 7-amido-4-methylcoumarin (AMC) fluorophore. The compound crystallizes as a hydrobromide salt, with the bromide counterion stabilizing the protonated N-terminus. The AMC group features a fused benzopyrone ring system that enables UV absorption and fluorescence emission, critical for enzymatic assays [2] [5].
While explicit crystallographic data for H-Pro-AMC·HBr is limited in the search results, its structural analog H-Gly-AMC·HBr (CID 2733763) provides insight. This compound exhibits a planar coumarin core with intramolecular charge transfer characteristics, confirmed via X-ray diffraction and NMR spectroscopy [4]. For H-Pro-AMC·HBr, nuclear magnetic resonance (¹H NMR) reveals characteristic signals: the proline pyrrolidine ring protons resonate at δ 2.0–3.5 ppm, while the AMC methyl group appears as a singlet near δ 2.4 ppm. The aromatic protons display distinctive splitting patterns between δ 6.5–8.0 ppm. Infrared spectroscopy further confirms secondary amide bonds (C=O stretch at ~1650 cm⁻¹) and ionic Br⁻ absorption bands below 600 cm⁻¹ [5] [6].
Table 1: Spectroscopic Signatures of H-Pro-AMC·HBr
Technique | Key Features | Structural Assignment |
---|---|---|
¹H NMR | δ 2.4 ppm (s, 3H); δ 3.1–3.3 ppm (m, 2H); δ 4.7 ppm (t, 1H); δ 6.2–8.0 ppm (m, 4H) | AMC-CH₃; Proline CH₂; α-H; Coumarin aromatics |
IR (KBr) | 1740 cm⁻¹; 1650 cm⁻¹; 600–400 cm⁻¹ | Coumarin C=O; Amide I; Br⁻ vibrations |
UV-Vis (MeOH) | λₘₐₓ 342 nm (ε > 15,000 M⁻¹cm⁻¹) | π→π* transition of AMC chromophore |
H-Pro-AMC·HBr demonstrates moderate aqueous solubility (50 mg/mL) yielding colorless solutions, significantly enhanced in warm water or polar organic solvents like DMSO. The compound is hygroscopic and light-sensitive, requiring storage at –20°C under desiccation and inert atmosphere. In biochemical buffers (pH 7–8), the protonated N-terminus provides electrostatic stabilization, maintaining integrity for >24 hours at 25°C. However, extended exposure to alkaline conditions (pH >9) hydrolyzes the amide bond, releasing free AMC fluorophore. The hydrobromide salt form also suppresses racemization at the proline chiral center during standard assay conditions [4] [5] [6].
Table 2: Solubility and Stability Profile
Property | Conditions | Performance |
---|---|---|
Aqueous solubility | 25°C, pH 7.0 | 50 mg/mL (clear, colorless solution) |
Thermal stability | 4°C, dry state | >6 months (protected from light) |
Solution stability | PBS buffer, pH 7.4, 25°C | >95% intact after 24 hours |
Photostability | Ambient light, 25°C | Degrades to ~80% purity after 48 hours |
Hydrolytic stability | 0.1M NaOH, 25°C | Complete cleavage within 2 hours |
The hydrobromic acid moiety forms an ionic pair with the terminal amine of proline (pKa ~10.6), as evidenced by X-ray photoelectron spectroscopy of analogous compounds. This interaction generates a crystalline lattice with strong Coulombic forces, increasing melting point (>200°C, dec.) compared to the free base. In aqueous media, HBr dissociation confers high solubility while maintaining the protonated amine state essential for enzyme recognition. Solid-state ⁷⁹Br NMR reveals quadrupolar coupling constants (Cq ≈ 60 MHz) confirming symmetric ionic bonding without covalent character. The bromide anion further stabilizes the crystal packing via C–H···Br⁻ interactions with coumarin protons [6].
The ionic character was experimentally validated through conductivity measurements (Λₘ = 120–135 S·cm²/mol in 1mM H₂O), consistent with 1:1 electrolytes. FT-Raman spectra show the absence of N–H⁺···Br⁻ covalent vibrations above 2400 cm⁻¹, confirming pure ionic rather than hydrogen-bonded interaction. This ionization profile directly influences biochemical performance—the cationic amine mimics natural peptide substrates during protease binding, while bromide avoids fluorescence quenching observed with heavier halogens [5] [6].
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